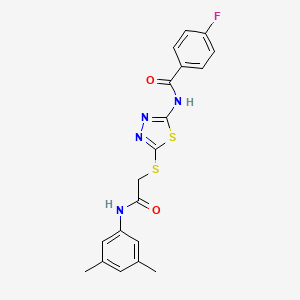
3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione is a purine derivative that has drawn attention due to its potential applications in scientific research. This compound is also known as MRS2179 and is a selective P2Y1 receptor antagonist. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenine nucleotides such as ATP and ADP. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to have various biochemical and physiological effects.
Scientific Research Applications
MRS2179 has been used in various scientific research applications. One of the most significant applications of MRS2179 is in the study of platelet function. Platelets are small blood cells that play a crucial role in blood clotting. The activation of P2Y1 receptors on platelets by ADP is essential for platelet aggregation. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to reduce platelet aggregation, making it a potential therapeutic target for the treatment of thrombotic disorders.
Mechanism of Action
MRS2179 is a selective P2Y1 receptor antagonist. It binds to the P2Y1 receptor and prevents the activation of G proteins, which are essential for downstream signaling. The inhibition of P2Y1 receptor activity by MRS2179 results in a reduction in intracellular calcium levels and a decrease in platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS2179 have been extensively studied. In addition to its effects on platelet function, MRS2179 has been shown to have anti-inflammatory properties. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β and TNF-α from immune cells. Moreover, MRS2179 has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MRS2179 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to study the specific effects of P2Y1 receptor inhibition without affecting other purinergic receptors. However, one limitation of using MRS2179 is its low solubility in water, which can make it challenging to use in some experiments. Additionally, the synthesis of MRS2179 is a multi-step process, which can be time-consuming and costly.
Future Directions
There are several future directions for the study of MRS2179. One area of research is the development of more potent and selective P2Y1 receptor antagonists. Another area of research is the investigation of the role of P2Y1 receptor inhibition in other disease models, such as cancer and diabetes. Additionally, the development of new methods for the synthesis of MRS2179 could make it more accessible for researchers.
Conclusion:
In conclusion, MRS2179 is a selective P2Y1 receptor antagonist that has potential applications in scientific research. Its inhibition of P2Y1 receptor activity has been shown to have various biochemical and physiological effects, including the reduction of platelet aggregation and inflammation. While MRS2179 has some limitations, its selectivity for the P2Y1 receptor makes it a valuable tool for the study of purinergic signaling. There are several future directions for the study of MRS2179, including the development of more potent and selective P2Y1 receptor antagonists and the investigation of its role in other disease models.
Synthesis Methods
MRS2179 can be synthesized using a multi-step process. The first step involves the reaction of 7-bromo-3-methyl-8-nonylsulfanyl-purine-2,6-dione with 1-pentylamine to form 3-methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione. The product is then purified using column chromatography. The overall yield of this process is around 20%.
properties
IUPAC Name |
3-methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2S/c1-4-6-8-9-10-11-13-15-27-20-21-17-16(24(20)14-12-7-5-2)18(25)22-19(26)23(17)3/h4-15H2,1-3H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNKAMSLPQPBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2565867.png)

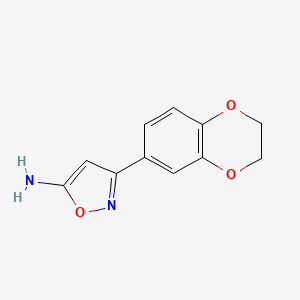
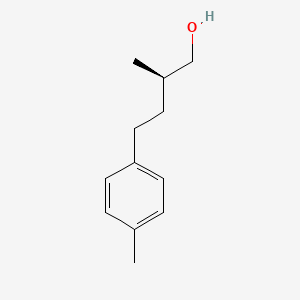
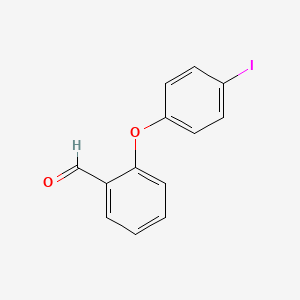
![N'-cyclopropyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2565873.png)
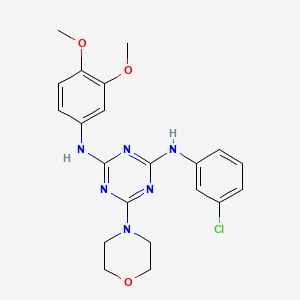
![Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2565875.png)
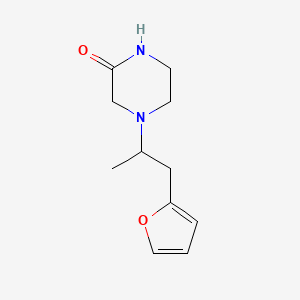
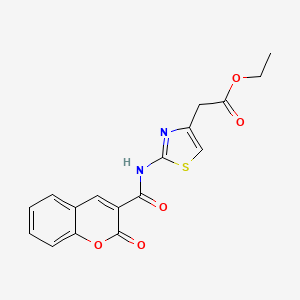
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565886.png)
![N-[2-(3-Cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2565887.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565888.png)
